N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-17(20,11-3-5-15-16(7-11)25-10-24-15)9-19-26(21,22)12-4-6-14(23-2)13(18)8-12/h3-8,19-20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNNWHFBYCUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines. They have also been associated with cyclooxygenase (COX) inhibition, suggesting potential anti-inflammatory effects.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes such as cell cycle arrest and induction of apoptosis in cancer cells. Furthermore, some derivatives have been found to exhibit auxin-like physiological functions, recognized by the auxin receptor TIR1.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Chloro and methoxy substituents : These groups can influence the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 393.87 g/mol.
This compound primarily targets cyclooxygenase (COX) enzymes. The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis, which is crucial for inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.7 |
| MCF-7 | 22.3 |
| A549 | 18.9 |
These results indicate that the compound may be particularly effective against cervical and breast cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been assessed through various in vitro assays. The results showed that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study 1: In Vitro Evaluation of Anticancer Properties
In a study published in Journal of Medicinal Chemistry, the effects of this compound on cancer cell lines were evaluated. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability across multiple cancer types.
Study 2: Mechanistic Insights into Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory mechanism of this compound in Biochemical Pharmacology. It was found that the compound inhibited COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophages, leading to reduced prostaglandin E2 levels. This suggests a promising avenue for developing anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
